

# In-Depth Technical Guide: The Pharmacodynamics of BMS-986365

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986365 |           |
| Cat. No.:            | B12382607  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BMS-986365** (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional small molecule engineered to target the androgen receptor (AR), a key driver of prostate cancer.[1][2][3][4] It is under investigation primarily for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[5] This document provides a comprehensive technical overview of the pharmacodynamics of **BMS-986365**, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its characterization.

# Mechanism of Action: A Dual Approach to Androgen Receptor Inhibition

**BMS-986365** employs a novel, dual mechanism of action that distinguishes it from traditional androgen receptor pathway inhibitors (ARPIs).[1][2][3][4] It functions as both a potent AR antagonist and a ligand-directed degrader.[1][2][3][4]

This dual functionality is achieved through its heterobifunctional structure, which consists of two key moieties connected by a linker:

 An Androgen Receptor (AR) Binding Moiety: This part of the molecule binds with high affinity to the ligand-binding domain (LBD) of the AR, competitively inhibiting the binding of



androgens and thereby antagonizing AR-mediated signaling.[1][2][3][6]

 A Cereblon (CRBN) Binding Moiety: This moiety recruits the E3 ubiquitin ligase cereblon (CRBN), a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2][3][6]

By simultaneously binding to both the AR and CRBN, **BMS-986365** brings the E3 ligase into close proximity with the AR. This proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome.[1][2][3][6] This degradation of the AR protein itself, in addition to the inhibition of its signaling, is designed to overcome resistance mechanisms that can arise with conventional ARPIs, such as AR overexpression or mutations.[3][6]



Click to download full resolution via product page

Figure 1: Dual mechanism of action of BMS-986365.

## **Quantitative Pharmacodynamic Data**

The pharmacodynamic effects of **BMS-986365** have been evaluated in both preclinical models and clinical trials. The following tables summarize key quantitative findings.

## Table 1: Preclinical Activity of BMS-986365



| Parameter                                              | Cell<br>Line/Model                  | BMS-986365                    | Enzalutamide | Reference |
|--------------------------------------------------------|-------------------------------------|-------------------------------|--------------|-----------|
| AR-dependent Proliferation Inhibition                  | Multiple prostate cancer cell lines | 10 to 120-fold<br>more potent | -            | [7]       |
| Androgen-<br>stimulated<br>Transcription<br>Inhibition | -                                   | ~100-fold more potent         | -            | [7]       |

Table 2: Clinical Efficacy of BMS-986365 in mCRPC

(NCT04428788, Part B Dose Expansion)

| Parameter                     | 400 mg BID<br>(n=20) | 600 mg BID<br>(n=20) | 900 mg BID<br>(n=20) | Overall<br>(n=60) | Reference |
|-------------------------------|----------------------|----------------------|----------------------|-------------------|-----------|
| PSA30<br>Response<br>Rate (%) | -                    | -                    | 55% (11/20)          | 34% (23/68)       | [5][6]    |
| PSA50<br>Response<br>Rate (%) | -                    | -                    | 35% (7/20)           | 32% (19/60)       | [5][6][8] |
| PSA90<br>Response<br>Rate (%) | -                    | -                    | 10% (2/20)           | -                 | [5][6]    |
| Median rPFS (months)          | -                    | -                    | 8.3                  | 6.3               | [8]       |

BID: twice daily; PSA30/50/90: ≥30%/50%/90% reduction in Prostate-Specific Antigen; rPFS: radiographic Progression-Free Survival.

# Table 3: Safety Profile of BMS-986365 in mCRPC (NCT04428788)



| Treatment-Related<br>Adverse Event<br>(TRAE) | Incidence (%) (All<br>Grades) | Incidence (%)<br>(Grade 3) | Reference |
|----------------------------------------------|-------------------------------|----------------------------|-----------|
| Prolonged QTc (asymptomatic)                 | 47%                           | 10%                        | [1]       |
| Bradycardia                                  | 37%                           | 0%                         | [1]       |
| Fatigue                                      | 22%                           | 0%                         | [1]       |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. The following sections describe the protocols for key experiments used to characterize **BMS-986365**.

## **Androgen Receptor (AR) Competitive Binding Assay**

This assay is designed to determine the binding affinity of **BMS-986365** to the androgen receptor.

- Principle: A competitive binding assay measures the ability of a test compound (BMS-986365) to displace a known radiolabeled or fluorescently-labeled ligand from the AR.
- Materials:
  - Purified recombinant human AR protein (or rat prostate cytosol as a source of AR).
  - Radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881) or a fluorescently labeled AR ligand.
  - Test compound (BMS-986365) at various concentrations.
  - Assay buffer and scintillation cocktail (for radiolabeled assays) or a fluorescence polarization reader (for fluorescent assays).
- Procedure:

## Foundational & Exploratory





- A constant concentration of AR protein and the labeled ligand are incubated together.
- Increasing concentrations of **BMS-986365** are added to the mixture.
- The reaction is incubated to reach equilibrium.
- The amount of labeled ligand bound to the AR is measured. In radiolabeled assays, this is typically done by separating the bound from the unbound ligand and measuring radioactivity. In fluorescent assays, the change in fluorescence polarization is measured.
- The data is used to calculate the IC<sub>50</sub> (the concentration of **BMS-986365** that displaces 50% of the labeled ligand), which can then be used to determine the binding affinity (Ki).





Click to download full resolution via product page

Figure 2: Workflow for AR competitive binding assay.

## **Cereblon (CRBN) Binding Assay**



This assay evaluates the binding of BMS-986365 to its E3 ligase target, cereblon.

Principle: A competitive binding assay format is used, where the test compound competes
with a known fluorescently-labeled CRBN ligand (e.g., thalidomide-red) for binding to a
tagged CRBN protein.

#### Materials:

- GST-tagged human Cereblon protein.
- Fluorescently-labeled CRBN ligand (e.g., Thalidomide-Red).
- Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate).
- Test compound (BMS-986365) at various concentrations.
- Assay plate and a reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

#### Procedure:

- The GST-tagged CRBN protein, the anti-GST-FRET donor antibody, and the fluorescentlylabeled CRBN ligand are combined.
- Increasing concentrations of BMS-986365 are added.
- The mixture is incubated.
- The TR-FRET signal is measured. A decrease in the FRET signal indicates displacement of the fluorescent ligand by BMS-986365.
- The data is used to determine the IC<sub>50</sub> and binding affinity.

### In Vitro AR Degradation Assay

This assay quantifies the ability of **BMS-986365** to induce the degradation of the AR protein in prostate cancer cells.

### Foundational & Exploratory





 Principle: Prostate cancer cells are treated with BMS-986365, and the levels of AR protein are measured over time.

#### Materials:

- Prostate cancer cell lines (e.g., VCaP, LNCaP).
- Cell culture medium and reagents.
- BMS-986365 at various concentrations.
- Lysis buffer.
- Method for protein quantification (e.g., Western blot or ELISA). For ELISA, a Total
   Androgen Receptor ELISA Kit can be used.

#### Procedure:

- Prostate cancer cells are seeded in multi-well plates and allowed to adhere.
- The cells are treated with different concentrations of BMS-986365 for various time points.
- At each time point, the cells are harvested and lysed to extract total protein.
- The concentration of AR protein in the cell lysates is quantified using Western blot or ELISA.
- The results are normalized to a loading control (for Western blot) or total protein concentration and expressed as a percentage of the untreated control.





Click to download full resolution via product page

Figure 3: Workflow for in vitro AR degradation assay.

## In Vivo Xenograft Studies

These studies assess the anti-tumor activity of BMS-986365 in a living organism.

 Principle: Human prostate cancer cells are implanted into immunocompromised mice, and the effect of BMS-986365 treatment on tumor growth is evaluated.



#### Materials:

- Immunocompromised mice (e.g., nude or SCID mice).
- Human prostate cancer cell lines (e.g., VCaP) or patient-derived xenograft (PDX) models.
- BMS-986365 formulated for oral administration.
- Vehicle control.
- Calipers for tumor measurement.

#### Procedure:

- Prostate cancer cells are implanted subcutaneously into the flanks of the mice.
- Tumors are allowed to grow to a specified size.
- Mice are randomized into treatment and control groups.
- The treatment group receives BMS-986365 orally at a specified dose and schedule, while the control group receives the vehicle.
- Tumor volume is measured regularly using calipers.
- The study is continued for a predetermined period or until tumors in the control group reach a maximum allowed size.
- The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.

## Conclusion

**BMS-986365** represents a promising therapeutic agent for metastatic castration-resistant prostate cancer, with a novel dual mechanism of action that combines AR antagonism and degradation. Preclinical and clinical data have demonstrated its potent anti-tumor activity and a manageable safety profile. The experimental protocols outlined in this guide provide a



framework for the continued investigation of the pharmacodynamics of **BMS-986365** and other molecules in its class.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Laboratory protocol for the digital multiplexed gene expression analysis of nasopharyngeal swab samples using the NanoString nCounter system PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 3. championsoncology.com [championsoncology.com]
- 4. urotoday.com [urotoday.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. nanostring.com [nanostring.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cores.emory.edu [cores.emory.edu]
- To cite this document: BenchChem. [In-Depth Technical Guide: The Pharmacodynamics of BMS-986365]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382607#investigating-the-pharmacodynamics-of-bms-986365]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com